4-(1H-Imidazol-1-yl)butanethioamide
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Overview
Description
1H-IMIDAZOLE-1-BUTANETHIOAMIDE is a heterocyclic compound that features an imidazole ring fused with a butanethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under solvent-free conditions .
Industrial Production Methods: Industrial production of 1H-IMIDAZOLE-1-BUTANETHIOAMIDE often employs multi-component reactions that are efficient and scalable. These methods include the use of catalysts to optimize yield and reaction conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-IMIDAZOLE-1-BUTANETHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1H-IMIDAZOLE-1-BUTANETHIOAMIDE involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
- 1H-IMIDAZOLE-1-ETHANETHIOAMIDE
- 1H-IMIDAZOLE-1-PROPANETHIOAMIDE
- 1H-IMIDAZOLE-1-PENTANETHIOAMIDE
Comparison: 1H-IMIDAZOLE-1-BUTANETHIOAMIDE is unique due to its specific chain length and functional group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
764622-27-7 |
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Molecular Formula |
C7H11N3S |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-imidazol-1-ylbutanethioamide |
InChI |
InChI=1S/C7H11N3S/c8-7(11)2-1-4-10-5-3-9-6-10/h3,5-6H,1-2,4H2,(H2,8,11) |
InChI Key |
XLIRVRRRSRAJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCC(=S)N |
Origin of Product |
United States |
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